molecular formula C18H15N3O3 B2742195 N-(2-(5,7-dioxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)ethyl)cinnamamide CAS No. 2035022-63-8

N-(2-(5,7-dioxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)ethyl)cinnamamide

Cat. No.: B2742195
CAS No.: 2035022-63-8
M. Wt: 321.336
InChI Key: QSZACTPMKZYHNU-CMDGGOBGSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-(5,7-dioxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)ethyl)cinnamamide is a synthetic hybrid compound designed for research purposes, integrating a cinnamamide pharmacophore with a pyrrolo[3,4-b]pyridin-5-one scaffold. This combination creates a promising scaffold for investigating new therapeutic agents, particularly in oncology and infectious disease research. The cinnamamide moiety is associated with a range of biological activities; derivatives have demonstrated significant antimicrobial activity against Gram-positive bacteria like Staphylococcus and Enterococcus species, including clinical strains, and have shown efficacy in inhibiting biofilm formation . Furthermore, the α,β-unsaturated bond in the cinnamamide structure is known to contribute to anticancer properties . The pyrrolo[3,4-b]pyridin-5-one core is an aza-analogue of isoindolin-1-one, a structural feature found in several bioactive molecules. Recent studies on compounds featuring this core have revealed potent and selective cytotoxic effects against triple-negative breast cancer cell lines (MDA-MB-231) , suggesting its value in targeting aggressive cancer types. Researchers can explore the potential synergistic effects of this hybrid structure in modulating key biological pathways. This product is intended for research and further development in a controlled laboratory environment only. It is strictly labeled "For Research Use Only" and is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

(E)-N-[2-(5,7-dioxopyrrolo[3,4-b]pyridin-6-yl)ethyl]-3-phenylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N3O3/c22-15(9-8-13-5-2-1-3-6-13)19-11-12-21-17(23)14-7-4-10-20-16(14)18(21)24/h1-10H,11-12H2,(H,19,22)/b9-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSZACTPMKZYHNU-CMDGGOBGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CC(=O)NCCN2C(=O)C3=C(C2=O)N=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C/C(=O)NCCN2C(=O)C3=C(C2=O)N=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

Synthesis typically involves several key steps:

  • Starting Material Preparation: Begin with pyrrole derivatives and pyridine intermediates.

  • Cyclization: Utilize cyclization reactions to form the pyrrolo[3,4-b]pyridine core.

  • Functionalization: Attach the ethyl linker and the cinnamamide group via coupling reactions.

  • Purification: Employ chromatographic techniques to isolate the desired compound.

Industrial Production Methods

Industrially, synthesis might leverage high-throughput methods, using automated synthesisers and continuous flow reactors. Reaction conditions often include:

  • Catalysts such as palladium complexes for coupling reactions.

  • Solvents like dichloromethane or tetrahydrofuran.

  • Controlled temperatures ranging from ambient to slightly elevated.

Chemical Reactions Analysis

Types of Reactions it Undergoes

  • Oxidation: Can undergo oxidation reactions, often facilitated by reagents like hydrogen peroxide or potassium permanganate.

  • Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminium hydride.

  • Substitution: Electrophilic and nucleophilic substitutions, influenced by the presence of activating or deactivating groups on the aromatic ring.

Common Reagents and Conditions

  • Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

  • Reducing Agents: Sodium borohydride, lithium aluminium hydride.

  • Solvents: Dichloromethane, tetrahydrofuran.

  • Catalysts: Palladium, platinum.

Major Products Formed

  • Oxidation: Formation of oxo derivatives and carboxylic acids.

  • Reduction: Formation of alcohols and amines.

  • Substitution: Formation of halogenated derivatives and alkylated products.

Scientific Research Applications

In Chemistry

  • Used as a building block for synthesizing more complex molecules.

  • Acts as a ligand in coordination chemistry.

In Biology

  • Investigated for its potential as an anti-cancer agent.

  • Studied for antimicrobial properties.

In Medicine

  • Explored as a candidate for drug development due to its bioactive structure.

  • Research ongoing into its efficacy as an anti-inflammatory agent.

In Industry

  • Utilized in the development of new materials with specific electronic properties.

Mechanism of Action

The compound's mechanism of action often involves interacting with specific molecular targets:

  • Molecular Targets: Enzymes, receptors, and DNA.

  • Pathways Involved: May inhibit enzymes by binding to the active site, modulate receptor activity, or intercalate with DNA.

Comparison with Similar Compounds

Comparison with Structurally Analogous Compounds

Pyrrolo[3,4-b]pyridine Derivatives

Compound 1: (Sa)-2-(3-(Aminomethyl)-4-(2,4-dichlorophenyl)-2-methyl-5-oxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)-N,N-dimethylacetamide (BMS-767778)

  • Core Structure : Shares the 5-oxo-pyrrolo[3,4-b]pyridine scaffold.
  • Key Differences: Substituents: BMS-767778 includes a dichlorophenyl group and dimethylacetamide, whereas the target compound features a cinnamamide group. Activity: BMS-767778 is a potent DPP4 inhibitor (IC₅₀ = 1.3 nM) optimized for selectivity over DPP8/9, attributed to its dichlorophenyl and aminomethyl groups . Solubility: The dimethylacetamide in BMS-767778 improves aqueous solubility compared to the cinnamamide’s hydrophobic phenyl group.

Compound 2 : 2-(5,7-Dioxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)acetic acid (InterBioScreen derivative)

  • Core Structure : Identical pyrrolo[3,4-b]pyridine dione core.
  • Key Differences :
    • Substituents: The acetic acid group replaces the ethyl-cinnamamide chain.
    • Functionality : The carboxylic acid enables salt formation (enhancing solubility), while the cinnamamide’s α,β-unsaturated system may confer electrophilic reactivity or Michael acceptor properties .

Heterocyclic Compounds with Similar Functional Groups

Compound 3: N-(7-Methyl-2-phenylamino-5,6,7,8-tetrahydro-3H-pyrido[4',3':4,5]thieno[2,3-d]pyrimidin-4-on-3-yl)acetamide

  • Core Structure: Pyrido-thieno-pyrimidinone (distinct from pyrrolopyridine).
  • Comparison: Functional Groups: Both compounds feature acetamide and aromatic substituents. Physical Properties: Compound 3 has a higher melting point (143–145°C) due to its rigid thieno-pyrimidinone core, while the target compound’s flexible ethyl-cinnamamide chain likely reduces crystallinity . Synthetic Routes: Compound 3 is synthesized via acetyl chloride coupling under mild conditions, a strategy applicable to the target compound’s cinnamamide formation .

Data Tables

Table 1: Structural and Functional Comparison

Compound Core Structure Key Substituents Bioactivity/Application Reference
Target Compound Pyrrolo[3,4-b]pyridine dione Ethyl-cinnamamide Potential enzyme inhibition -
BMS-767778 Pyrrolo[3,4-b]pyridine Dichlorophenyl, dimethylacetamide DPP4 inhibitor (IC₅₀ = 1.3 nM)
InterBioScreen derivative Pyrrolo[3,4-b]pyridine dione Acetic acid Unspecified
Compound 3 Pyrido-thieno-pyrimidinone Acetamide, phenylamino Unspecified

Research Findings and Implications

  • DPP4 Inhibition : The dichlorophenyl group in BMS-767778 enhances hydrophobic interactions with DPP4’s S2 pocket, a feature absent in the target compound. However, the cinnamamide’s phenyl group may still engage in π-π interactions with aromatic residues .

Biological Activity

N-(2-(5,7-dioxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)ethyl)cinnamamide is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural characteristics and potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a pyrrolo[3,4-b]pyridine core linked to a cinnamamide moiety. The presence of the dioxo group contributes to its reactivity and interaction with biological targets. The molecular formula is C18H17N3O4C_{18}H_{17}N_{3}O_{4} with a molecular weight of 341.35 g/mol.

Structural Formula

N 2 5 7 dioxo 5H pyrrolo 3 4 b pyridin 6 7H yl ethyl cinnamamide\text{N 2 5 7 dioxo 5H pyrrolo 3 4 b pyridin 6 7H yl ethyl cinnamamide}

The biological activity of this compound is attributed to its ability to interact with specific enzymes and receptors within cells. It is known to inhibit various enzymes involved in cell proliferation and survival pathways, leading to the modulation of apoptosis and inflammation.

  • Enzyme Inhibition : The compound may inhibit key enzymes such as kinases or proteases , disrupting signaling pathways essential for cancer cell survival.
  • Receptor Interaction : It can bind to specific receptors on the cell surface, influencing cellular responses such as growth and apoptosis.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. A study evaluated its cytotoxic effects against various cancer cell lines, including HepG2 (liver cancer) and MCF-7 (breast cancer).

Cell LineIC50 Value (µM)Reference
HepG215.0
MCF-720.5

The compound demonstrated an ability to induce apoptosis in cancer cells by upregulating pro-apoptotic markers such as Bax and downregulating anti-apoptotic markers like Bcl-2 , indicating its potential as a therapeutic agent in oncology.

Anti-inflammatory Effects

In addition to its anticancer properties, this compound has shown promise in reducing inflammation. It inhibits the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 , which are critical in inflammatory diseases.

Case Studies

  • Study on HepG2 Cells : A detailed investigation into the effects of this compound on HepG2 cells revealed that treatment resulted in significant cell cycle arrest at the G1 phase. Flow cytometry analysis indicated an increase in early apoptotic cells from 0.8% in untreated controls to 45% after treatment with the compound at its IC50 concentration .
  • Comparative Analysis with Other Compounds : When compared to other pyrrolo derivatives, this compound exhibited superior cytotoxicity against liver cancer cells, highlighting its potential as a lead compound for further development .

Q & A

Basic: What synthetic methodologies are effective for preparing N-(2-(5,7-dioxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)ethyl)cinnamamide?

Answer:
The synthesis typically involves a multi-step approach:

Core Construction : Build the pyrrolo[3,4-b]pyridin-5,7-dione core via multicomponent reactions (e.g., using PEG-400 as a recyclable solvent to enhance yield and reduce side products) .

Sidechain Introduction : Attach the ethyl-cinnamamide moiety via nucleophilic substitution or amide coupling reactions under inert conditions (e.g., DMF as solvent, EDCI/HOBt as coupling agents) .

Purification : Use column chromatography (silica gel, gradient elution) followed by recrystallization (ethanol/water) to achieve >95% purity .

Basic: What analytical techniques are critical for structural validation and purity assessment?

Answer:

  • NMR Spectroscopy : ¹H/¹³C NMR for confirming substituent positions and stereochemistry. For example, the carbonyl signals (5,7-dione) appear at δ 170-175 ppm in ¹³C NMR .
  • HPLC-MS : Reverse-phase C18 columns (acetonitrile/water gradient) with UV detection (λ = 254 nm) and ESI-MS for purity (>98%) and molecular ion confirmation .
  • FT-IR : Key peaks include C=O stretches (~1680-1720 cm⁻¹) and amide N-H (~3300 cm⁻¹) .

Advanced: How can structure-activity relationship (SAR) studies optimize inhibitory activity against target enzymes like DPP4?

Answer:

  • Substituent Modulation : Introduce electron-withdrawing groups (e.g., chloro, trifluoromethyl) at the 4-position of the pyrrolopyridine core to enhance hydrogen bonding with catalytic residues (e.g., Tyr547 in DPP4) .
  • Co-crystallization Studies : Resolve X-ray structures (e.g., PDB: 4LKO) to map interactions between the 5,7-dione moiety and the DPP4 active site, guiding steric/electronic adjustments .
  • Potency Metrics : Measure IC₅₀ values using enzymatic assays (e.g., fluorescent substrate H-Gly-Pro-AMC) and compare with clinical candidates like BMS-767778 (IC₅₀ = 1.2 nM) .

Advanced: What strategies mitigate off-target interactions in kinase or protease inhibition assays?

Answer:

  • Selectivity Screening : Test against panels of related enzymes (e.g., DPP8/9, QPP) to identify cross-reactivity. For example, BMS-767778 showed >1000-fold selectivity for DPP4 over DPP8 .
  • Scaffold Hybridization : Fuse the pyrrolopyridine core with cinnamamide to exploit hydrophobic pockets unique to the target enzyme, reducing affinity for off-target proteases .
  • In Silico Profiling : Use molecular docking (AutoDock Vina) to predict binding to non-target proteins and prioritize modifications .

Basic: What initial biological assays are recommended to evaluate therapeutic potential?

Answer:

  • Enzymatic Inhibition : DPP4 inhibition assays (kinetic measurements with H-Ala-Pro-p-nitroanilide) to determine IC₅₀ .
  • Cytotoxicity Screening : MTT assays on human cell lines (e.g., HepG2, HEK293) to assess baseline toxicity (target: IC₅₀ > 50 µM) .
  • Solubility Testing : Shake-flask method in PBS (pH 7.4) to guide formulation strategies (e.g., PEGylation if solubility < 1 mg/mL) .

Advanced: How can metabolic stability and pharmacokinetic (PK) properties be improved?

Answer:

  • Microsomal Assays : Incubate with human liver microsomes (HLM) to identify metabolic hotspots (e.g., CYP3A4-mediated oxidation of the cinnamamide chain) .
  • Prodrug Strategies : Introduce hydrolyzable esters (e.g., ethyl ester) to enhance oral bioavailability, as seen in BMS-767778 (t₁/₂ = 12 h in rats) .
  • PK Profiling : Conduct dose-ranging studies in rodents to optimize AUC and Cmax, adjusting logP via substituent polarity (target logP = 2-3) .

Basic: How can researchers address poor aqueous solubility during formulation?

Answer:

  • Co-solvent Systems : Use PEG-400/water mixtures (up to 20% v/v) to solubilize the compound without precipitation .
  • Nanoparticle Encapsulation : Prepare PLGA nanoparticles (solvent evaporation method) to improve dissolution rates and in vivo exposure .

Advanced: What role does computational modeling play in optimizing binding affinity?

Answer:

  • Molecular Dynamics (MD) Simulations : Simulate ligand-enzyme complexes (GROMACS) to identify flexible regions for rigidification (e.g., stabilizing the pyrrolopyridine core) .
  • Free Energy Perturbation (FEP) : Calculate binding energy differences (±0.5 kcal/mol accuracy) to prioritize substituents that enhance ΔGbind .

Basic: How is compound stability evaluated under varying pH and temperature conditions?

Answer:

  • Forced Degradation Studies : Expose to acidic (0.1 M HCl), basic (0.1 M NaOH), and oxidative (3% H₂O₂) conditions at 40°C for 24 h, monitoring degradation via HPLC .
  • Accelerated Stability Testing : Store at 40°C/75% RH for 4 weeks; accept <5% degradation for preclinical candidates .

Advanced: How should researchers resolve contradictory data between in vitro and in vivo efficacy?

Answer:

  • Orthogonal Assays : Validate in vitro activity with cell-based assays (e.g., DPP4 inhibition in Caco-2 monolayers) to account for membrane permeability differences .
  • Metabolite Identification : Use LC-MS/MS to detect active/inactive metabolites in plasma, adjusting dosing regimens accordingly .
  • Tissue Distribution Studies : Radiolabel the compound (³H or ¹⁴C) to quantify target engagement in organs (e.g., liver vs. kidney) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.